

Technical Whitepaper: Solubility Profiling of N-(2-Hydroxyethyl)nitramide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)nitramide

CAS No.: 74386-82-6

Cat. No.: B140304

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Executive Summary

N-(2-Hydroxyethyl)nitramide (CAS: 26177-43-3), commonly referred to as 2-Nitraminoethanol, represents a distinct class of functionalized primary nitramines. Characterized by a dual-polarity molecular architecture—featuring both a hydrophilic hydroxyl group (

) and an energetic, acidic nitramine moiety (

)—this compound exhibits a complex solubility profile critical for its application in energetic polymer synthesis and pharmaceutical intermediate processing.

This guide provides a definitive technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic and mechanistic drivers of dissolution. It includes validated experimental protocols for solubility determination and critical stability considerations for researchers handling this thermally labile compound.

Molecular Architecture & Physicochemical Basis[1]

To predict and manipulate the solubility of **N-(2-Hydroxyethyl)nitramide**, one must understand the competition between its functional groups.

Structural Analysis

The molecule (

) possesses two dominant interaction vectors:

- The Hydroxyl Tail (

): Acts as a Hydrogen Bond (H-bond) donor and acceptor, driving solubility in protic solvents like water and alcohols.

- The Nitramine Head (

):

- Dipolarity: The nitro group induces a strong dipole, favoring polar aprotic solvents (DMSO, Acetone).[1]

- Acidity: The proton on the amine nitrogen is weakly acidic (

), allowing the molecule to deprotonate in basic media, drastically altering solubility by forming an ionic nitramine salt.[1]

Polarity & Solvation Mechanism

The compound follows a "Dual-Hydrophilic" solvation model. Unlike amphiphilic surfactants with a long hydrophobic tail, both ends of 2-Nitraminoethanol are polar. Consequently, it exhibits negligible solubility in non-polar hydrocarbons but high affinity for solvents capable of disrupting its intermolecular H-bonding network.

Solubility Profile: Empirical & Predicted Data[1]

The following data synthesizes empirical extraction protocols (SPE/HPLC workflows) and theoretical solubility parameters derived from primary nitramine chemistry.

Table 1: Solubility Classification in Organic Solvents (at 25°C)

Solvent Class	Solvent	Solubility Status	Mechanistic Rationale
Polar Protic	Water	Highly Soluble	Dual H-bonding from -OH and -NH-NO ₂ ; hydration of acidic proton.
Methanol / Ethanol	Soluble	Matches polarity; standard solvent for HPLC mobile phases.	
Polar Aprotic	Acetone	Soluble	Strong dipole-dipole interaction; standard solvent for nitramine recrystallization.
Acetonitrile (MeCN)	Soluble	Excellent solvation of nitramine moiety; used in SPE elution.	
DMSO / DMF	Highly Soluble	High dielectric constant stabilizes the polar nitramine structure.	
Ethyl Acetate	Moderately Soluble	Effective for liquid-liquid extraction from aqueous phases.	
Chlorinated	Dichloromethane (DCM)	Sparingly Soluble	Used for extraction but requires multiple passes; lower polarity limits efficacy.
Non-Polar	Hexane / Toluene	Insoluble	Lack of H-bonding capability; high interfacial tension.

Critical Note: Solubility in aqueous media is pH-dependent. In alkaline solutions (

), the compound deprotonates to form the nitramine anion (

), rendering it insoluble in organic solvents but highly stable in water.

Experimental Protocols for Solubility Determination

Do not rely on visual estimation alone. The following protocols ensure data integrity and reproducibility.

Protocol A: The Visual Polythermal Method (Standard)

Best for generating solubility curves vs. temperature.

- Preparation: Weigh exactly 100 mg of **N-(2-Hydroxyethyl)nitramide** into a precision glass vial.
- Solvent Addition: Add the target solvent in 50 increments using a micropipette.
- Thermal Cycling:
 - Heat the mixture to 40°C in a temperature-controlled block.
 - Vortex for 30 seconds.
 - Cool to 20°C.
- Observation: Use a Tyndall beam (laser pointer) to check for undissolved particulates (scattering indicates incomplete dissolution).
- Calculation:

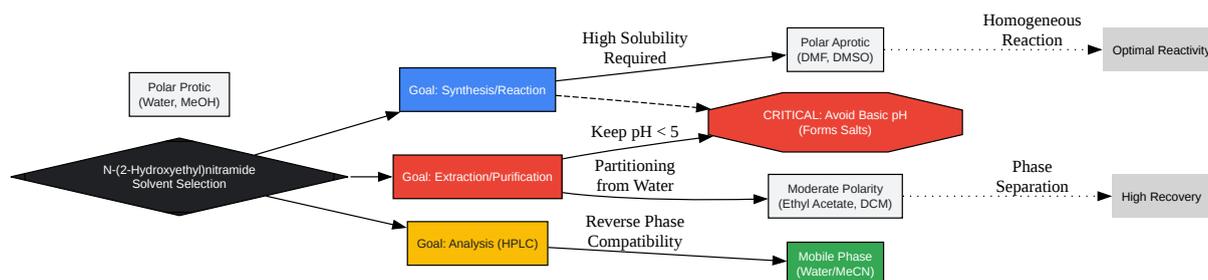
Protocol B: HPLC-UV Saturation Quantitation (High Precision)

Required for trace solubility analysis in non-optimal solvents.

- Saturation: Add excess solid compound to 2 mL of solvent. Shake at 25°C for 24 hours.
- Filtration: Filter supernatant through a 0.22 PTFE syringe filter (ensure filter compatibility).
- Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water/0.1% Formic Acid).
- Analysis:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Mobile Phase: 90:10 Water:Acetonitrile (Isocratic).
 - Detection: UV at 230 nm (Nitramine transition).
 - Quantification: Compare peak area against a 5-point calibration curve of pure standard.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical workflow for solvent selection based on the intended application (Synthesis, Extraction, or Analysis).



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Figure 1: Decision matrix for solvent selection based on operational goals. Note the critical pH constraint for extraction.

Safety & Stability Considerations

Working with **N-(2-Hydroxyethyl)nitramide** requires strict adherence to safety protocols due to the energetic nature of the nitramine group.

- **Thermal Instability:** Primary nitramines are thermally labile. Avoid heating solutions above 50°C during dissolution. Use rotary evaporation with a bath temperature .
- **Acid Sensitivity:** While stable in neutral media, strong mineral acids can catalyze decomposition or rearrangement.[1]
- **Base Sensitivity:** Contact with strong bases (NaOH, KOH) generates nitramine salts, which may precipitate unexpectedly or alter reactivity.[1]

References

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